Lipophilicity (XLogP3) Comparison: sec-Butyl Ester Surpasses Linear and Shorter-Chain Analogs
sec-Butyl 1H-pyrrole-2-carboxylate demonstrates an XLogP3 of 2.5, representing a 1.3 log unit (+187%) increase in lipophilicity over the methyl ester (XLogP3 1.2) and a 1.0 log unit (+100%) increase over the ethyl ester (XLogP3 1.5) [1][2][3]. Critically, it also exceeds its linear isomer n-butyl 1H-pyrrole-2-carboxylate (XLogP3 2.4) by +0.1 log units, despite identical molecular formulas . This non-intuitive increase arises from the branching effect, which reduces aqueous solvation.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Methyl ester (XLogP3 1.2), Ethyl ester (XLogP3 1.5), n-Butyl ester (XLogP3 2.4) |
| Quantified Difference | +1.3 (vs. methyl), +1.0 (vs. ethyl), +0.1 (vs. n-butyl) log units |
| Conditions | In silico predictive model (XLogP3 algorithm, PubChem) |
Why This Matters
The elevated XLogP3 directly predicts superior passive membrane permeability and intestinal absorption, making the sec-butyl ester the preferred choice for cell-based assays and in vivo studies where cellular uptake is rate-limiting.
- [1] PubChem. (n.d.). Compound Summary for CID 45082618: 1H-Pyrrole-2-carboxylicacid,1-methylpropylester(9CI). National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 136930: Methyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [3] PubChem. (n.d.). Compound Summary for CID 255670: Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
